![molecular formula C11H19NO3 B3059953 Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1523617-90-4](/img/structure/B3059953.png)
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Overview
Description
“Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” is a chemical compound with the CAS Number: 1523617-90-4 . It has a molecular weight of 213.28 .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes, including “Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate”, involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3 .
Chemical Reactions Analysis
The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Scientific Research Applications
Pharmaceutical Research and Drug Development
Piperidine Surrogate: This compound provides an alternative to the commonly used piperidine ring system. While piperidines and piperazines dominate existing drug libraries, the introduction of structurally diverse scaffolds is crucial for expanding chemical space and identifying new lead compounds .
CNS Penetrant CXCR2 Antagonists: Researchers have explored derivatives of this compound as potential central nervous system (CNS) demyelinating agents. Its unique structure may offer advantages over traditional piperidine-based drugs .
Enzymatic Synthesis and Biocatalysis
Enzymes play a pivotal role in organic synthesis. Consider the following application:
- Enzymatic Routes : Researchers have investigated the use of this compound in enzymatic synthesis. For instance, it could serve as a substrate for alcohol dehydrogenases, enabling efficient and selective transformations .
Chemical Space Exploration
The compound’s spirocyclic nature opens up possibilities for exploring chemical diversity:
- Accessing Novel Chemical Space : By selectively modifying the azetidine and cyclobutane rings, researchers can access chemical motifs complementary to piperidine systems. This contributes to the discovery of new pharmacophores .
Materials Science and Supramolecular Chemistry
The unique structure of this compound also finds applications beyond pharmaceuticals:
- Supramolecular Assemblies : Researchers have investigated its self-assembly behavior and potential applications in materials science. Understanding its interactions with other molecules can lead to innovative materials .
Chiral Synthesis and Asymmetric Catalysis
Chirality plays a crucial role in drug design and catalysis:
- Chiral Building Block : The chiral center in this compound makes it valuable for asymmetric synthesis. It can serve as a starting point for creating enantiomerically pure molecules .
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its potential as a bioisostere for the pyridine ring in biologically active compounds . The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties . This suggests potential applications in drug development.
properties
IUPAC Name |
tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(6-12)9(7)13/h7-9,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPZGKLMWFRNLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159443 | |
Record name | 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
CAS RN |
1523617-90-4 | |
Record name | 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901159443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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